2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549044-09-7
Cat. No.: VC11822993
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549044-09-7 |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H24N6O/c1-3-14-12-15(21-17(20-14)13-4-5-13)23-8-10-24(11-9-23)18-19-7-6-16(22-18)25-2/h6-7,12-13H,3-5,8-11H2,1-2H3 |
| Standard InChI Key | MIOOWOPMAATYCE-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC |
| Canonical SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Introduction
2-Cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a cyclopropyl group, an ethyl substituent, and a piperazine moiety linked to a pyrimidine core. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is reported to be approximately 328.41 g/mol.
Biological Activities and Potential Applications
Research indicates that 2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits notable biological activities, particularly as an antimicrobial and antiviral agent. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, including cancer and neurological disorders. The mechanism of action likely involves interactions with specific molecular targets within biological pathways, although comprehensive studies are still required to fully understand these interactions.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | Treatment of infections |
| Antiviral Activity | Management of viral diseases |
| Potential Anticancer Activity | Cancer therapy |
| Neurological Disorders | Treatment of neurological conditions |
Synthesis and Chemical Transformations
The synthesis of 2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves several key steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and ethyl groups, and attachment of the piperazine moiety. Common reagents used in these reactions include oxidizing agents and reducing agents, with controlled temperatures and specific solvents being crucial for achieving desired transformations.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine, but its unique combination of functional groups sets it apart. For example, compounds like 2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine share similar structural elements but lack the methoxy-substituted pyrimidine moiety.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine | Cyclopropyl, ethyl, piperazine, methoxy-substituted pyrimidine | Methoxy-substituted pyrimidine |
| 2-Cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | Cyclopropyl, ethyl, piperazine, methylpyrimidine | Lacks methoxy group |
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